molecular formula C12H15NO2Si B11874479 3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole CAS No. 94744-98-6

3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole

Cat. No.: B11874479
CAS No.: 94744-98-6
M. Wt: 233.34 g/mol
InChI Key: XCHBHXBZPOQOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-5-((trimethylsilyl)oxy)isoxazole is a compound belonging to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-((trimethylsilyl)oxy)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the reaction of a phenyl-substituted nitrile oxide with a trimethylsilyl-protected alkyne under mild conditions. The reaction is usually catalyzed by a transition metal such as copper or gold, which facilitates the formation of the isoxazole ring .

Industrial Production Methods

Industrial production of 3-Phenyl-5-((trimethylsilyl)oxy)isoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-((trimethylsilyl)oxy)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction can produce phenyl-substituted amines or alcohols .

Scientific Research Applications

3-Phenyl-5-((trimethylsilyl)oxy)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-((trimethylsilyl)oxy)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile reactivity and interactions, making it a valuable compound in various fields of research .

Properties

CAS No.

94744-98-6

Molecular Formula

C12H15NO2Si

Molecular Weight

233.34 g/mol

IUPAC Name

trimethyl-[(3-phenyl-1,2-oxazol-5-yl)oxy]silane

InChI

InChI=1S/C12H15NO2Si/c1-16(2,3)15-12-9-11(13-14-12)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

XCHBHXBZPOQOCH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC(=NO1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.